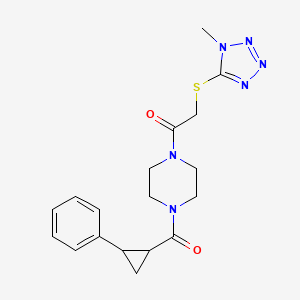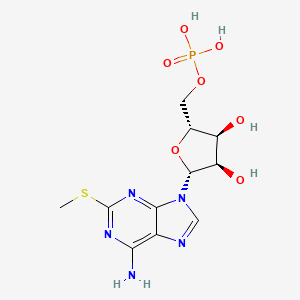
Poly(2'-methylthioadenylic acid)
Vue d'ensemble
Description
Poly(2’-methylthioadenylic acid) is a modified nucleic acid that has gained significant attention in recent years due to its potential in diverse aspects of research and industry. It contains total 43 bond(s); 27 non-H bond(s), 11 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .
Molecular Structure Analysis
Poly(2’-methylthioadenylic acid) contains total 41 atom(s); 16 Hydrogen atom(s), 11 Carbon atom(s), 5 Nitrogen atom(s), 7 Oxygen atom(s), 1 Phosphorous atom(s), and 1 Sulfur atom(s) . It also contains various types of bonds including aromatic bonds, double bonds, and rotatable bonds .
Physical And Chemical Properties Analysis
Poly(2’-methylthioadenylic acid) has a molecular weight of 393.31 . It contains various types of bonds and functional groups, which can influence its physical and chemical properties .
Applications De Recherche Scientifique
P2Y12 Receptor Antagonist
2-Methylthio-AMP is a selective and direct P2Y12 antagonist . The P2Y12 receptor is a type of purinergic receptor for ADP (adenosine diphosphate) that belongs to the G-protein coupled receptors family. These receptors are involved in platelet aggregation and thrombus formation .
Inhibition of Platelet Aggregation
2-Methylthio-AMP is known to inhibit ADP-dependent platelet aggregation . This property makes it a potential therapeutic agent for preventing thrombosis and cardiovascular diseases .
Inhibition of αIIbβ3 Activation
2-Methylthio-AMP has been found to inhibit agonist-mediated αIIbβ3 activation in platelets . The αIIbβ3 integrin is a receptor that plays a crucial role in platelet aggregation, and its activation is a key step in the process of thrombus formation .
Regulation of Adenylyl Cyclase Activity
2-Methylthio-AMP has been found to inhibit adenylyl cyclase activity in neuronal P2Y receptors . Adenylyl cyclase is an enzyme involved in the generation of cyclic AMP, which acts as a second messenger in various biological processes .
Potential Role in Lipid Metabolism
2-Methylthio-AMP has been used to study its effects on the stimulation of endocytosis in high-density lipoprotein (HDL) . This suggests a potential role in lipid metabolism and cardiovascular health .
Biochemical Research and Drug Development
Due to its various biological activities, 2-Methylthio-AMP is widely used in biochemical research and drug development . It serves as a valuable tool for studying the functions of P2Y12 receptors and other related biological processes .
Mécanisme D'action
Target of Action
The primary target of 2-Methylthioadenosine 5-monophosphate is the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in platelet aggregation .
Mode of Action
2-Methylthioadenosine 5-monophosphate acts as a selective and direct antagonist of the P2Y12 receptor . It inhibits ADP-dependent platelet aggregation by blocking the activation of the P2Y12 receptor . This interaction results in the inhibition of agonist-mediated αIIbβ3 activation in platelets .
Biochemical Pathways
The action of 2-Methylthioadenosine 5-monophosphate on the P2Y12 receptor affects the ADP-dependent platelet aggregation pathway . By inhibiting the P2Y12 receptor, it disrupts the normal signaling pathway that leads to platelet aggregation. This can have downstream effects on blood clotting and thrombus formation.
Pharmacokinetics
It is known that the compound is a solid and soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of 2-Methylthioadenosine 5-monophosphate is the inhibition of ADP-dependent platelet aggregation . On a cellular level, this results in a decrease in platelet aggregation, which can affect the formation of blood clots.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221068 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
CAS RN |
70804-88-5 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)
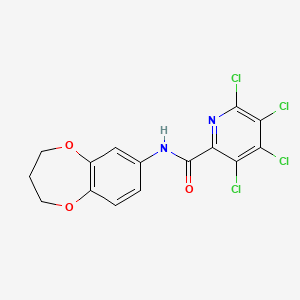
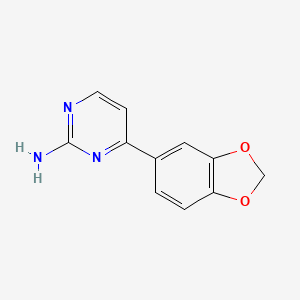
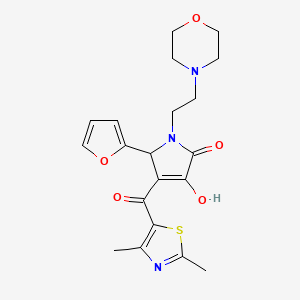
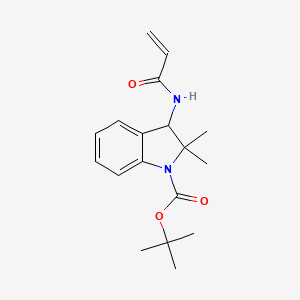
![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)
![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
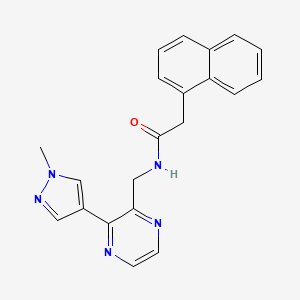
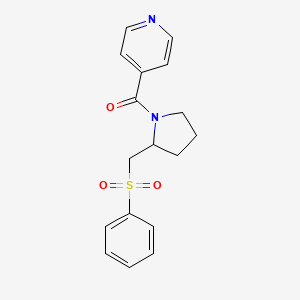
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)
![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)
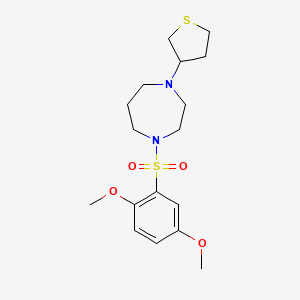
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
